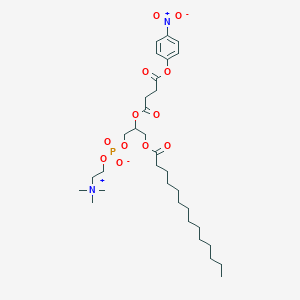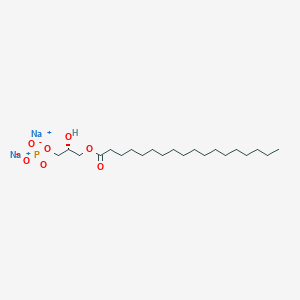
N-Butylbenzene-2,3,4,5,6-D5
Descripción general
Descripción
N-Butylbenzene-2,3,4,5,6-D5 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of n-butylbenzene, where the hydrogen atoms on the benzene ring are replaced with deuterium atoms. It is used primarily in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Butylbenzene-2,3,4,5,6-D5 can be synthesized through various methods. One common method involves the reaction of chlorobenzene with butylmagnesium bromide in the presence of a nickel diphosphine catalyst. . Another method involves the reaction of n-butyl bromide with bromobenzene in the presence of sodium in dry ether. The reaction mixture is then refluxed and distilled to obtain n-butylbenzene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of deuterated reagents and solvents is crucial in ensuring the incorporation of deuterium atoms into the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Butylbenzene-2,3,4,5,6-D5 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Substitution: Various electrophiles in the presence of catalysts.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Oxidation: Benzoic acids.
Substitution: Various substituted benzene derivatives.
Reduction: Reduced forms of n-butylbenzene derivatives.
Aplicaciones Científicas De Investigación
N-Butylbenzene-2,3,4,5,6-D5 is widely used in scientific research due to its deuterated nature. Some applications include:
NMR Spectroscopy: Used as a solvent or internal standard in NMR spectroscopy to study molecular structures and dynamics
Isotopic Labeling: Used in tracer studies to track the movement and transformation of molecules in chemical and biological systems.
Pharmaceutical Research: Helps in the study of drug metabolism and pharmacokinetics by providing insights into the behavior of deuterated drugs.
Mecanismo De Acción
The mechanism of action of N-Butylbenzene-2,3,4,5,6-D5 primarily involves its role as a deuterated compound. Deuterium atoms have a different nuclear spin compared to hydrogen, which affects the compound’s behavior in NMR spectroscopy. This allows for detailed analysis of molecular structures and interactions. The molecular targets and pathways involved depend on the specific application and the molecules being studied .
Comparación Con Compuestos Similares
N-Butylbenzene-2,3,4,5,6-D5 can be compared with other deuterated compounds and similar alkylbenzenes:
Iso-Butylbenzene: Similar structure but with different alkyl group positioning.
Sec-Butylbenzene: Another isomer with a secondary butyl group.
Tert-Butylbenzene: Contains a tertiary butyl group, leading to different reactivity and properties.
This compound is unique due to its deuterated nature, making it particularly valuable in NMR spectroscopy and isotopic labeling studies .
Propiedades
IUPAC Name |
1-butyl-2,3,4,5,6-pentadeuteriobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3/i4D,5D,6D,8D,9D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKPCBLVNKHBMX-SPUMIAEJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCC)[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethanaminium, 2-[[[(2R)-2-[(6,7-dibromo-1-oxooctadecyl)oxy]-3-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt](/img/structure/B3044041.png)
![[(2R)-2-(11,12-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044043.png)

![sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate](/img/structure/B3044047.png)
![1-[(E,2S,3R)-1,3-Dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B3044049.png)


![azane;2-[2-[bis(carboxymethyl)amino]ethyl-[2-[carboxymethyl-[2-[2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B3044053.png)

